2-[(1-carboxypropyl)thio]nicotinic acid chemical structure and properties
2-[(1-carboxypropyl)thio]nicotinic acid chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and applications of 2-[(1-carboxypropyl)thio]nicotinic acid , a functionalized pyridine derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry.
Executive Summary
2-[(1-Carboxypropyl)thio]nicotinic acid is a dicarboxylic acid derivative of pyridine. It is structurally characterized by a nicotinic acid (pyridine-3-carboxylic acid) core substituted at the 2-position with a (1-carboxypropyl)thio moiety. This compound serves as a critical synthetic intermediate, particularly in the construction of thieno[2,3-b]pyridine fused ring systems—a class of heterocycles exhibiting potent antimicrobial, anti-inflammatory, and lipid-lowering activities.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and its role in drug discovery workflows.
Chemical Identity & Structure
Nomenclature and Identifiers[1][2]
-
IUPAC Name: 2-((1-Carboxypropyl)thio)pyridine-3-carboxylic acid
-
Systematic Name: 2-(1-Carboxypropylthio)nicotinic acid
-
Molecular Formula:
-
Molecular Weight: 241.26 g/mol
-
CAS Registry Number: Not widely listed as a commercial commodity; typically synthesized in situ or as a research intermediate. (Related analog: 2-((2-carboxyethyl)thio)nicotinic acid, CAS 286472-02-4).[1]
Structural Analysis
The molecule features a pyridine ring with two key functional groups capable of intramolecular cyclization:
-
C3 Position: A carboxylic acid group (
). -
C2 Position: A thioether linkage connecting to a propyl chain bearing an alpha-carboxylic acid.
Stereochemistry: The carbon atom at the 1-position of the propyl chain (the methine carbon bonded to Sulfur and Carboxyl) is a chiral center . Synthetic preparations typically yield the racemate (RS) unless enantiopure 2-halobutyric acid is employed as a starting material.
DOT Diagram: Structural Connectivity
Physicochemical Properties[1][2][4][5][6]
The presence of two carboxylic acid groups and a basic pyridine nitrogen makes this molecule an ampholyte with complex solubility behavior dependent on pH.
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 180–200 °C (Decomp.) | Predicted based on analogs; high MP due to H-bonding. |
| Solubility (Water) | Low (at pH 3-4) | Precipitates at isoelectric point. |
| Solubility (Base) | High | Forms soluble dianion salts (Na+, K+). |
| Solubility (Organic) | Moderate | Soluble in DMSO, DMF, Methanol; poor in Hexane. |
| pKa (Acid 1) | ~2.5–3.0 | Carboxyl group on the propyl chain (alpha-halo acid derivative). |
| pKa (Acid 2) | ~4.8 | Nicotinic acid carboxyl group. |
| LogP | ~1.5–2.0 | Moderately lipophilic, suitable for membrane penetration. |
Synthesis Protocol
The synthesis follows a robust Nucleophilic Aromatic Substitution (
Reaction Scheme
-
Precursor Preparation: 2-Chloronicotinic acid is converted to 2-Mercaptonicotinic acid using thiourea or sodium hydrosulfide.
-
Coupling: 2-Mercaptonicotinic acid is alkylated with 2-Bromobutyric acid in an alkaline medium.
Step-by-Step Methodology
-
Reagents: 2-Mercaptonicotinic acid (1.0 eq), 2-Bromobutyric acid (1.1 eq), Potassium Hydroxide (KOH, 3.0 eq), Ethanol/Water (1:1).
-
Procedure:
-
Dissolve 2-mercaptonicotinic acid in 10% KOH solution (aqueous).
-
Add 2-bromobutyric acid dropwise while stirring.
-
Reflux the mixture at 80–90 °C for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Cool to room temperature.
-
Acidify with HCl (1M) to pH 2–3. The product will precipitate.[2]
-
Filter the solid, wash with cold water, and recrystallize from ethanol.
-
DOT Diagram: Synthesis Workflow
Applications & Reactivity
Precursor for Thieno[2,3-b]pyridines
The primary utility of this compound is its ability to undergo cyclodehydration . When treated with dehydrating agents (e.g., Acetic Anhydride, Polyphosphoric Acid), the carboxylic acid on the side chain reacts with the C3-position of the pyridine ring.
-
Mechanism: Intramolecular condensation.
-
Significance: These fused systems are bioisosteres of quinolines and are heavily researched for:
Biological Activity
While the acid itself is an intermediate, related nicotinic acid thioethers have demonstrated:
-
Lipid Lowering: Modulation of free fatty acid receptors (similar to Niacin).
-
Antioxidant Capacity: Scavenging of reactive oxygen species (ROS) due to the thioether moiety.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
-
1H NMR (DMSO-d6):
-
Pyridine Protons: Three distinct signals in the aromatic region (
7.0–8.5 ppm). -
Methine Proton (-S-CH-): A triplet or quartet around
4.0–4.5 ppm (chiral center). -
Propyl Group: Multiplets for
( 1.8 ppm) and a triplet for ( 1.0 ppm). -
Carboxyl Protons: Broad singlet at
12.0–14.0 ppm (exchangeable with ).
-
-
IR Spectroscopy:
-
C=O Stretch: Strong bands at 1700–1720
(Carboxylic acids). -
OH Stretch: Broad band 2500–3300
(H-bonded acid).
-
References
-
ChemicalBook. (2026).[8] 2-Mercaptonicotinic acid Properties and Reactions.
-
PubChem. (2025).[9] 2-(Propylthio)nicotinic acid Structure and Data. National Library of Medicine.
-
ResearchGate. (2009). Synthesis and Biological Evaluation of Thiazolidinone Derivatives of Nicotinic Acid.
-
MDPI. (2022). Design and Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.
-
Sigma-Aldrich. (2024). Product Specification: 2-((2-Carboxyethyl)thio)nicotinic acid.
Sources
- 1. 2-((2-Carboxyethyl)thio)nicotinic acid | 286472-02-4 [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Mercaptonicotinic acid | 38521-46-9 [chemicalbook.com]
- 9. 2-[(2-Phenylethyl)thio]nicotinic acid | C14H13NO2S | CID 888706 - PubChem [pubchem.ncbi.nlm.nih.gov]
